(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one" is a rhodanine derivative characterized by a 1,3-thiazolidin-4-one core. Key structural features include:
- Position 3: A 3-(trifluoromethyl)phenyl group, contributing strong electron-withdrawing effects due to the -CF₃ substituent.
- Configuration: The (5Z)-stereochemistry ensures the benzylidene group is oriented in a planar, conjugated arrangement with the thiazolidinone ring, optimizing π-π interactions and electronic delocalization .
This compound is of interest in medicinal chemistry due to the combined effects of its substituents: the -CF₃ group enhances metabolic stability, while the -N(CH₃)₂ group may improve solubility and target binding .
Properties
Molecular Formula |
C19H15F3N2OS2 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15F3N2OS2/c1-23(2)14-8-6-12(7-9-14)10-16-17(25)24(18(26)27-16)15-5-3-4-13(11-15)19(20,21)22/h3-11H,1-2H3/b16-10- |
InChI Key |
NDAYTWYSEQCVDV-YBEGLDIGSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of thiazolidinone derivatives typically involves the condensation of isothiocyanates with aldehydes or ketones in the presence of suitable catalysts. The specific compound can be synthesized through a multi-step process involving the reaction of appropriate starting materials to form the thiazolidinone core structure.
Key Structural Features
- Molecular Formula : C19H17N3O3S2
- Molecular Weight : 399.49 g/mol
- CAS Number : Not specified
Biological Activities
Research has shown that thiazolidinone derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. The following subsections detail some of the prominent applications:
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidinone derivatives, including this specific compound. For instance:
- A study by Da Silva et al. demonstrated that thiazolidinone derivatives exhibited significant cytotoxicity against glioblastoma cells, indicating potential for development as anticancer agents .
- Another investigation found that certain derivatives showed promising results against various cancer cell lines, including MDA-MB-231 and HCT116 .
Antimicrobial Properties
Thiazolidinones have been evaluated for their antimicrobial activities against a variety of pathogens:
- Research indicates that these compounds can inhibit bacterial growth, suggesting their potential as antibacterial agents .
- The incorporation of different substituents on the thiazolidinone scaffold can enhance antimicrobial efficacy.
Anti-inflammatory Effects
Some derivatives have been reported to exhibit anti-inflammatory properties:
- A study noted that specific thiazolidinone compounds could reduce edema in animal models more effectively than standard anti-inflammatory drugs .
Mechanistic Insights
The mechanisms by which thiazolidinones exert their biological effects are varied and complex:
- Anticancer Mechanism : Thiazolidinones may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
- Antimicrobial Action : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Synthesis and Evaluation of Thiazolidinones
A comprehensive study synthesized several thiazolidinone derivatives and evaluated their biological activities:
- The synthesized compounds were tested for cytotoxicity against multiple cancer cell lines, revealing a structure-activity relationship that could guide future drug design .
Thiazolidinones in Clinical Research
Clinical trials exploring the efficacy of thiazolidinone-based drugs for treating various diseases are ongoing, with preliminary results indicating favorable outcomes in terms of safety and efficacy .
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Research Findings and Data
Crystallographic and Spectroscopic Insights
- This geometry is critical for UV-Vis absorption properties.
- NMR Shifts : The -CF₃ group in the target compound would deshield adjacent protons (e.g., aromatic H on the 3-phenyl ring), while the -N(CH₃)₂ group would upfield-shift protons on the benzylidene ring .
Stability and Reactivity
Biological Activity
The compound (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes key functional groups that contribute to its biological properties, particularly the thiazolidinone core and substituents that enhance its activity.
Antimicrobial Activity
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups on the phenyl ring have shown improved inhibition rates against pathogens like Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazolidin-4-One Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 26 | |
| 2-(Arylimino)thiazolidin-4-one | S. aureus | 24 |
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Compounds similar to our target have demonstrated considerable antioxidant activity, often surpassing traditional antioxidants like ibuprofen .
Table 2: Antioxidant Activity (EC50 Values)
| Compound Name | EC50 (µM) | Comparison to Ibuprofen (EC50 = 773.67 µM) | Reference |
|---|---|---|---|
| Compound 4l | 60.83 ± 0.86 | 14 times more active | |
| Compound 4g | 37.14 ± 1.10 | 22 times more active |
Anticancer Activity
Thiazolidin-4-one derivatives are recognized for their anticancer properties, targeting various cancer cell lines effectively. The compound under study has been linked to significant cytotoxicity against several cancer types, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) .
Table 3: Cytotoxicity Against Cancer Cell Lines
The biological activities of thiazolidin-4-one derivatives are attributed to their ability to inhibit key enzymes involved in cell proliferation and inflammation pathways. For instance, these compounds have been shown to act as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .
Case Studies
Several studies have highlighted the efficacy of thiazolidin-4-one derivatives in clinical settings:
- Anticancer Study : A study evaluating a series of thiazolidinones demonstrated that specific modifications significantly enhanced their cytotoxic effects on glioblastoma cells, leading to decreased cell viability .
- Antimicrobial Evaluation : Another research effort focused on synthesizing and testing new thiazolidinone analogs against resistant bacterial strains, showing promising results that could lead to new treatments for antibiotic-resistant infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, and how are reaction conditions optimized?
- Methodology: The compound is synthesized via condensation of 4-(dimethylamino)benzaldehyde with thiosemicarbazide derivatives under acidic conditions, followed by cyclization with 3-(trifluoromethyl)phenyl isothiocyanate. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 aldehyde to thiosemicarbazide) to minimize by-products like Schiff base intermediates .
- Key Challenges: Competing side reactions (e.g., oxidation of the thioxo group) require inert atmospheres or reducing agents.
Q. How is the Z-configuration of the benzylidene moiety confirmed experimentally?
- Methodology: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, in analogous compounds (e.g., (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one), SC-XRD reveals bond angles (C8–C9–O1 = 121.85°) and torsion angles (S1–C8–C9–O1 = 177.26°) that confirm the Z-configuration .
- Alternative Techniques: Nuclear Overhauser Effect (NOE) in NMR or IR spectroscopy for C=S stretching (1150–1250 cm⁻¹).
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology:
- NMR: and NMR identify substituent environments (e.g., trifluoromethyl at δ ~110–120 ppm in NMR) .
- UV-Vis: Absorption bands at 300–400 nm correlate with π→π* transitions in the benzylidene-thiazolidinone system .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 423.08 for C₁₉H₁₄F₃N₃OS₂).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical electronic properties?
- Methodology: Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. For example, discrepancies in dipole moments (experimental: 5.2 D vs. theoretical: 4.8 D) arise from solvent effects or crystal packing, requiring implicit solvent models (e.g., PCM) .
- Validation: Compare computed IR/Raman spectra with experimental data (RMSD < 10 cm⁻¹).
Q. What strategies mitigate crystallographic data contradictions in polymorphic forms?
- Methodology: Use SHELXL for refinement (R-factor < 0.05) and WinGX for symmetry checks. For instance, in (5Z)-5-(2-hydroxybenzylidene) derivatives, hydrogen bonding patterns (e.g., O–H···S interactions) influence packing; graph-set analysis (e.g., motifs) identifies dominant synthons .
- Tools: ORTEP-3 for thermal ellipsoid visualization and Mercury for Hirshfeld surface analysis .
Q. How does the trifluoromethyl group influence biological activity, and what are the mechanistic implications?
- Methodology: In HIV-1 inhibition studies, the CF₃ group enhances lipophilicity (logP increase by ~0.5) and stabilizes interactions with gp41 hydrophobic pockets. Structure-activity relationship (SAR) studies show EC₅₀ values < 10 μM for CF₃ derivatives vs. >50 μM for non-fluorinated analogs .
- Advanced Analysis: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) quantify binding free energies (ΔG ~−9 kcal/mol).
Data Contradiction Analysis
Q. Why do conflicting results arise in cytotoxicity assays across cell lines?
- Resolution: Contradictions stem from assay conditions (e.g., MTT vs. resazurin) or cell membrane permeability variations. For example, IC₅₀ values in HeLa cells (15 μM) vs. MCF-7 (35 μM) correlate with efflux pump (P-gp) expression levels. Normalize data using positive controls (e.g., doxorubicin) and triplicate repeats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
